molecular formula C8H10N2O4 B1315790 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid CAS No. 28181-39-7

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid

Cat. No. B1315790
CAS RN: 28181-39-7
M. Wt: 198.18 g/mol
InChI Key: MXMIHOZDATZMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is a product used for proteomics research .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid has been reacted with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid has been shown to interact with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .


Physical And Chemical Properties Analysis

The molecular formula of “3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid” is C8H10N2O4 . The molecular weight is 198.18 .

Scientific Research Applications

Structural Analysis and Binding Interactions

  • Synthesis and Structural Characterization

    Various uracil derivatives, closely related to 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid, were synthesized and characterized, with their structures determined by X-ray diffraction, showcasing their crystallization properties and thermal stabilities. The studies also revealed the interaction of these compounds with DNA through electrostatic binding, evidenced by their UV spectra (Yao et al., 2013; Liu et al., 2014).

  • Supramolecular Motifs and Interactions

    The supramolecular structures of related uracil derivatives involve N–H···O hydrogen bonds, essential for forming complex molecular architectures. These interactions play a significant role in the compound's structural integrity and potential binding capabilities (Borowiak et al., 2007).

Synthesis and Reactivity

  • Compound Synthesis and Reactivity

    The compound's derivatives are synthesized through various chemical reactions, exhibiting a range of biological activities. The synthesis process involves condensation and coupling reactions, indicating the compound’s versatility in forming different derivatives with potential biological applications (Mokale et al., 2010; Jing, 2011).

  • Biological Activity and Evaluation

    The derivatives of the compound show significant anti-inflammatory activities, with potential implications in medical and pharmaceutical research. This highlights the compound's importance in developing new therapeutic agents (Mokale et al., 2010; Sharma et al., 2012).

Advanced Material Applications

  • Molecular Imprinted Polymers

    The compound is utilized in molecular imprinted polymers (MIPs), indicating its potential application in advanced material sciences. MIPs can be used as organic fillers, showing notable antimicrobial activities and useful properties in materials like paper sheets (Fahim & Abu-El Magd, 2021).

  • Quality Control of Active Pharmaceutical Ingredients

    Analytical methods involving the compound's derivatives are crucial for quality control in pharmaceutical applications. This showcases the compound's relevance in ensuring the efficacy and safety of pharmaceutical products (Zubkov et al., 2016).

Future Directions

“3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid” is currently used for proteomics research . The future directions of this compound could involve further exploration of its potential applications in proteomics and other areas of biological research.

properties

IUPAC Name

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4-5(2-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMIHOZDATZMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557917
Record name 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid

CAS RN

28181-39-7
Record name 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.